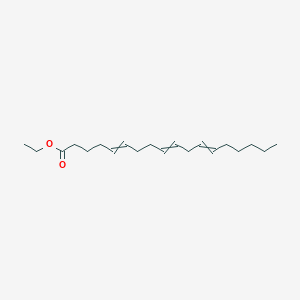

Éster etílico de ácido pinolénico

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Pinolenic Acid ethyl ester is a lipid.

Aplicaciones Científicas De Investigación

Endocrinología y Metabolismo

El éster etílico de ácido pinolénico se utiliza en el área de investigación de la endocrinología y el metabolismo . Es un ácido graso poliinsaturado que se encuentra en los aceites de semillas de pino coreano (Pinus orientalis) y pino marítimo (Pinus pinaster) .

Enfermedades Metabólicas

Este compuesto también se utiliza en el estudio de enfermedades metabólicas . Las propiedades reductoras de lípidos del ácido pinolénico podrían ser potencialmente beneficiosas en el tratamiento de ciertas enfermedades metabólicas .

Obesidad

El éster etílico de ácido pinolénico se utiliza en la investigación de la obesidad . Los suplementos de aceite de semillas de pino coreano, que contienen ácido pinolénico, pueden ayudar en la obesidad al reducir el apetito .

Bioquímica de lípidos

En el campo de la bioquímica de los lípidos, el éster etílico de ácido pinolénico se utiliza debido a su presencia en ciertos aceites de semillas y su impacto en los niveles de lípidos .

Ácidos grasos

Como un tipo de ácido graso, el éster etílico de ácido pinolénico se utiliza en el estudio de los ácidos grasos . No se convierte metabólicamente en ácido araquidónico y puede reducir los niveles de ácido araquidónico en la fracción de fosfatidilinositol de las células HepG2 .

Salida de colesterol

Se encontró que una dieta que contiene aceite de semillas de pino marítimo (MPSO), que contiene ácido pinolénico, disminuía la salida de colesterol in vitro

Mecanismo De Acción

Target of Action

Pinolenic Acid Ethyl Ester primarily targets the phosphatidylinositol fraction of HepG2 cells . This compound is known to interact with these cells and reduce the level of arachidonic acid .

Mode of Action

Instead, it directly reduces the level of arachidonic acid in the phosphatidylinositol fraction of HepG2 cells from 15.9% to 7.0% . This interaction and the resulting changes contribute to the compound’s overall activity.

Biochemical Pathways

The primary biochemical pathway affected by Pinolenic Acid Ethyl Ester involves the metabolism of arachidonic acid. By reducing the level of arachidonic acid in the phosphatidylinositol fraction of HepG2 cells, Pinolenic Acid Ethyl Ester can influence various downstream effects .

Pharmacokinetics

It is known that pinolenic acid ethyl ester is a more lipophilic form of the free acid , which suggests that it may have good bioavailability.

Result of Action

The action of Pinolenic Acid Ethyl Ester results in a decrease in appetite and an increase in the satiety hormones CCK and GLP-1 . This makes it potentially useful in managing obesity.

Análisis Bioquímico

Biochemical Properties

Pinolenic Acid Ethyl Ester plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. For instance, it is not metabolized to arachidonic acid and can reduce the level of arachidonic acid in the phosphatidylinositol fraction of HepG2 cells from 15.9% to 7.0% .

Cellular Effects

Pinolenic Acid Ethyl Ester has profound effects on various types of cells and cellular processes. It influences cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism. For example, it has been found to reduce cholesterol efflux in vitro .

Molecular Mechanism

At the molecular level, Pinolenic Acid Ethyl Ester exerts its effects through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression. It is a dual FFA1/FFA4 agonist with potential effect against metabolic diseases .

Dosage Effects in Animal Models

The effects of Pinolenic Acid Ethyl Ester vary with different dosages in animal models. For instance, pure pinolenic acid or ethyl ester gave robust and highly significant improvements of glucose tolerance .

Propiedades

IUPAC Name |

ethyl (5Z,9Z,12Z)-octadeca-5,9,12-trienoate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H34O2/c1-3-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20(21)22-4-2/h8-9,11-12,15-16H,3-7,10,13-14,17-19H2,1-2H3/b9-8-,12-11-,16-15- |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VNRWOSFYACMRHX-UCVSHGSNSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCC=CCC=CCCC=CCCCC(=O)OCC |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCCCC/C=C\C/C=C\CC/C=C\CCCC(=O)OCC |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H34O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

306.5 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Q1: How does Pinolenic Acid ethyl ester interact with its target and what are the downstream effects?

A1: Pinolenic Acid ethyl ester is a dual agonist of both FFA1 and FFA4 receptors []. These receptors are G protein-coupled receptors involved in regulating various metabolic processes. Activation of these receptors by Pinolenic Acid ethyl ester has been linked to improved glucose tolerance. Christiansen et al. demonstrated that acute administration of Pinolenic Acid ethyl ester to mice resulted in a lower blood glucose response to an oral glucose challenge compared to a control group []. This suggests a potential role for Pinolenic Acid ethyl ester in improving insulin sensitivity and glucose metabolism.

Q2: What is known about the Structure-Activity Relationship (SAR) of Pinolenic Acid and its analogs in the context of FFA1 and FFA4 receptor activity?

A2: Christiansen et al. screened a variety of fatty acids for their activity towards FFA1 and FFA4 receptors []. While Pinolenic Acid itself showed strong dual agonism, the study highlighted that relatively few fatty acids exhibited selectivity for one receptor over the other. This suggests that structural modifications within the fatty acid molecule, such as chain length, degree of unsaturation, and isomerism, can significantly impact the potency and selectivity towards these receptors. Further research exploring systematic modifications of Pinolenic Acid and its analogs could contribute valuable insights into the SAR and aid in designing more selective and potent modulators of FFA1 and FFA4 receptors for therapeutic applications.

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![tert-butyl 6-oxo-3,7,8,12-tetrazatricyclo[7.4.0.02,7]trideca-1(9),2,4-triene-12-carboxylate](/img/structure/B592315.png)

![tert-Butyl 5-bromo-3-methyl-1H-pyrazolo[3,4-b]pyridine-1-carboxylate](/img/structure/B592324.png)

![tert-Butyl 5-chloro-3-oxo-3H-spiro[isobenzofuran-1,4'-piperidine]-1'-carboxylate](/img/structure/B592325.png)

![tert-Butyl 6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-2H-benzo[b][1,4]oxazine-4(3H)-carboxylate](/img/structure/B592330.png)

![tert-Butyl 6-bromo-2H-benzo[b][1,4]oxazine-4(3H)-carboxylate](/img/structure/B592334.png)